molecular formula C19H20FN3O6S B2881951 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide CAS No. 2034454-29-8

2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide

Cat. No.: B2881951
CAS No.: 2034454-29-8
M. Wt: 437.44
InChI Key: WEXBTADQNYTQOM-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety and a thiadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and thiadiazole intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The thiadiazole ring can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety may yield carboxylic acids or aldehydes, while reduction of the thiadiazole ring can produce amines or alcohols.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide include:

The uniqueness of this compound lies in its combination of the benzo[d][1,3]dioxole and thiadiazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O6S/c1-12(29-14-4-6-17-18(10-14)28-11-27-17)19(24)21-7-8-23-16-9-13(20)3-5-15(16)22(2)30(23,25)26/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXBTADQNYTQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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